molecular formula C18H14F3NO2 B2778032 N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338420-01-2

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

Cat. No.: B2778032
CAS No.: 338420-01-2
M. Wt: 333.31
InChI Key: BZMPAXCPEJBYTF-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a chromene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism by which N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide is unique due to the combination of the trifluoromethylbenzyl group and the chromene carboxamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c19-18(20,21)15-6-3-4-12(8-15)10-22-17(23)14-9-13-5-1-2-7-16(13)24-11-14/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMPAXCPEJBYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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